

optimizing tomatidine dosing in animal studies

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Compound Focus: Tomatidine

CAS No.: 77-59-8

Cat. No.: S545568

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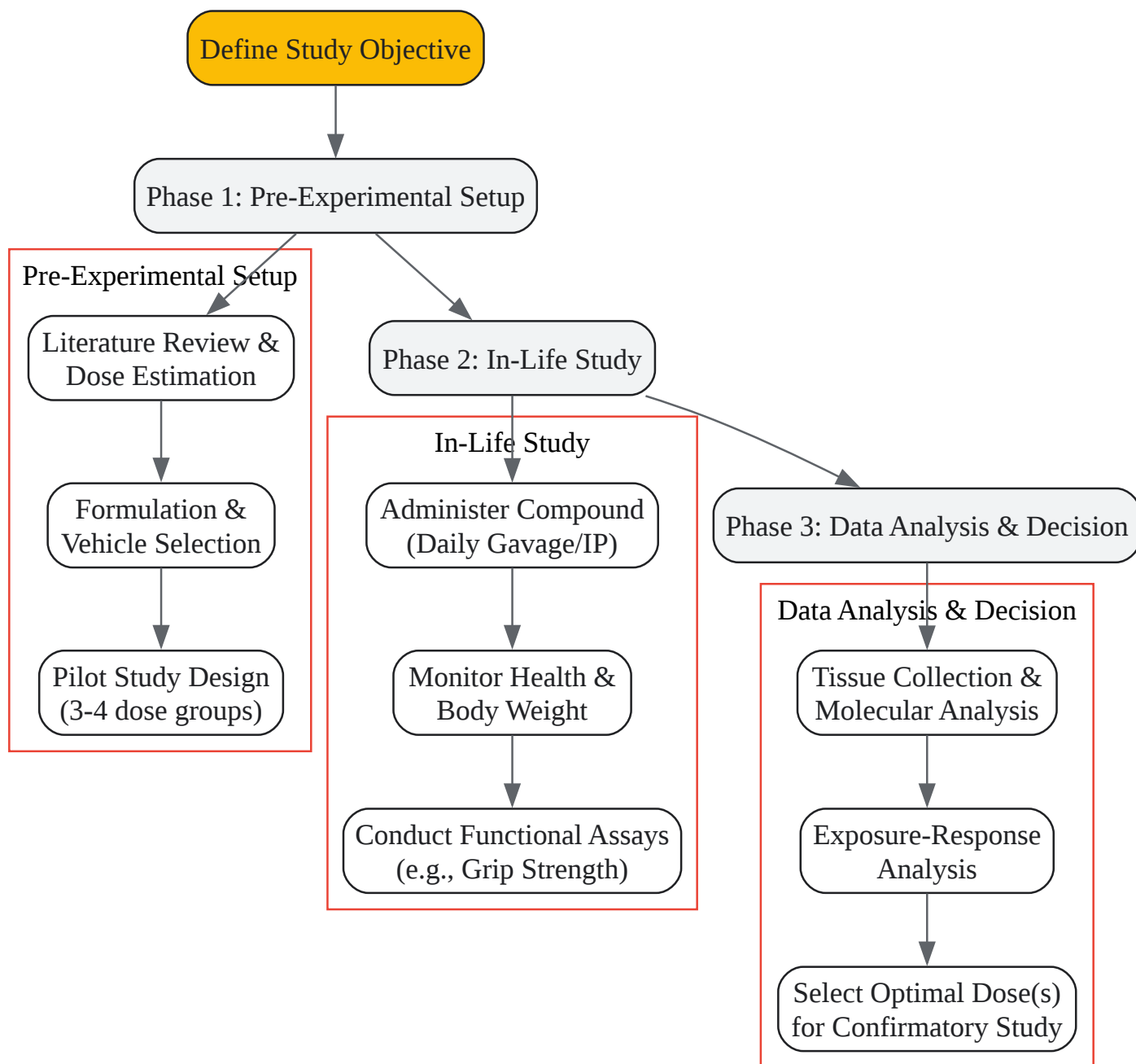
What is Known About Tomatidine

Here is a summary of the key information that is available, which primarily comes from a single preliminary study [1]:

Aspect	Available Information
Source	Formed from the digestion of tomatine , found in green tomatoes and tomato leaves [1].
Primary Mechanism	Stimulates the mTORC1 signaling pathway in skeletal muscle, promoting protein synthesis and inhibiting breakdown [1].
Observed Benefits (Mouse Study)	Increased muscle hypertrophy, reduced body fat, and improved cardiovascular performance (longer treadmill running) [1].
Reported Dosage (Mouse Study)	A daily dosage of ~10 mg/kg of body weight was used in one key study. No definitive dosage recommendations exist , and available supplements offer 10-50 mg per serving [1].
Safety & Toxicity	Considered safe at low levels from food. Animal studies suggest an oral LD50 of ~500 mg/kg for the precursor tomatine . High doses may cause gastrointestinal side effects (vomiting, diarrhea) [1].

A Framework for Establishing Your Own Dosing Protocol

Since published protocols are lacking, you will likely need to establish a dose-finding study. The following workflow outlines the key stages and decision points in this process. The diagram is generated using Graphviz with the DOT script provided below.



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Dose-Finding Study Workflow for **Tomatidine**

Frequently Asked Questions (FAQs)

Given the lack of specific data, here are answers to common questions based on general principles and the limited information available.

Q1: What is a safe starting dose for a tomatidine study in mice? A safe starting dose can be estimated from the single available data point. One published study used a daily dosage of approximately **10 mg per kg of body weight** in mice without observing toxicity [1]. A conservative approach for a new study would be to test a range of doses below and above this point (e.g., 1, 5, 10, and 25 mg/kg) to establish a dose-response curve and identify potential toxicities.

Q2: How should I formulate tomatidine for animal administration? The search results do not specify a formulation. Common practices for hydrophobic compounds like **tomatidine** (a sterol alkaloid) involve using a vehicle such as a **suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a small volume of DMSO followed by dilution in corn or saline oil**. The choice of vehicle should be justified by a small pilot study to ensure stability, bioavailability, and lack of vehicle-specific toxicity.

Q3: What are the key endpoints to measure tomatidine's efficacy? Based on its known mechanism, you should include endpoints at multiple levels:

- **Molecular:** Analysis of mTORC1 pathway activation (e.g., phosphorylation of S6K1, 4E-BP1) in muscle tissue [1].
- **Physiological:** Measurement of muscle mass (e.g., tibialis anterior, gastrocnemius wet weight), cross-sectional area of muscle fibers, and in vivo functional tests like grip strength or treadmill endurance [1].
- **Systemic:** Tracking changes in body composition (lean vs. fat mass).

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References

1. Tomatidine · What you need to know! [gigasnutrition.com]

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